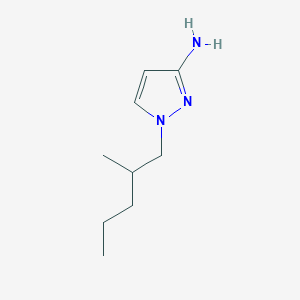

1-(2-Methylpentyl)-1h-pyrazol-3-amine

説明

Significance of the Pyrazole (B372694) Heterocycle in Medicinal and Synthetic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse biological activities. wisdomlib.orgresearchgate.net Pyrazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral properties. orientjchem.orgglobalresearchonline.net This versatility has led to the incorporation of the pyrazole moiety into numerous commercially successful drugs. nih.gov

The structural features of the pyrazole ring, such as its planarity, aromaticity, and ability to participate in hydrogen bonding, contribute to its capacity to interact with various biological targets. researchgate.net In synthetic chemistry, pyrazoles serve as versatile intermediates for the construction of more complex molecular architectures, including fused heterocyclic systems. nih.govmdpi.com The straightforward synthesis of the pyrazole nucleus, often through the condensation of hydrazines with 1,3-dicarbonyl compounds, further enhances its utility. mdpi.com

Classification and Structural Features of 1H-Pyrazol-3-amine Scaffolds

1H-Pyrazol-3-amine scaffolds belong to the broader class of aminopyrazoles, which are characterized by a pyrazole ring bearing a free amino group. mdpi.com Depending on the position of the amino substituent, they can be classified as 3-aminopyrazoles, 4-aminopyrazoles, or 5-aminopyrazoles. researchgate.net These compounds are recognized as advantageous frameworks for designing ligands for various enzymes and receptors. mdpi.com

The general structure of a 1H-pyrazol-3-amine features an amino group at the C3 position of the pyrazole ring. The nitrogen atoms are located at positions 1 and 2. The presence of the amino group introduces a key functional handle for further chemical modifications and imparts specific electronic properties to the ring system. The tautomerism of the pyrazole ring is an important structural consideration, with the potential for the proton on the nitrogen to shift between the N1 and N2 positions. researchgate.net

Table 1: General Properties of the Pyrazole Ring

| Property | Description |

|---|---|

| Molecular Formula | C3H4N2 wikipedia.org |

| Molar Mass | 68.079 g·mol−1 wikipedia.org |

| Nature | Aromatic five-membered heterocycle researchgate.net |

| Nitrogen Atoms | Two adjacent nitrogen atoms (1,2-diazole) wikipedia.org |

Historical Context of Research on Pyrazole-Derived Bioactive Molecules

The history of pyrazole chemistry dates back to 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative. globalresearchonline.netwikipedia.org A classical method for synthesizing the pyrazole ring was later developed by Hans von Pechmann in 1898. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. mdpi.com

Early research into pyrazole derivatives led to the discovery of their analgesic and antipyretic properties, culminating in the development of drugs like antipyrine. nih.gov Over the decades, the therapeutic applications of pyrazoles have expanded significantly, with the development of non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and agrochemicals containing the pyrazole scaffold. nih.govmdpi.com This long history of research has established pyrazoles as a cornerstone of heterocyclic chemistry and drug discovery. researchgate.net

Research Rationale and Scope for 1-(2-Methylpentyl)-1H-pyrazol-3-amine

While extensive research exists for the broader class of pyrazole-3-amine derivatives, the specific compound 1-(2-Methylpentyl)-1H-pyrazol-3-amine is less documented in publicly available scientific literature. The rationale for its investigation stems from the established importance of the pyrazole-3-amine scaffold in medicinal chemistry. The introduction of a 2-methylpentyl group at the N1 position introduces a lipophilic alkyl substituent, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The scope of research on 1-(2-Methylpentyl)-1H-pyrazol-3-amine would likely involve its synthesis and characterization, followed by screening for various biological activities. Based on the known properties of related compounds, potential areas of investigation could include its efficacy as an anti-inflammatory, analgesic, or antimicrobial agent. Furthermore, its utility as a synthetic intermediate for the preparation of more complex molecules would be a logical avenue for exploration.

Table 2: Chemical Data for 1-(2-Methylpentyl)-1H-pyrazol-3-amine

| Identifier | Value |

|---|---|

| CAS Number | 1251146-97-0 bldpharm.com |

| Molecular Formula | C9H17N3 bldpharm.com |

| Molecular Weight | 167.25 g/mol bldpharm.com |

Strategies for Constructing the Pyrazole-3-amine Ring System

The formation of the pyrazole-3-amine scaffold is a critical step, and several classical and modern synthetic methods are employed to achieve this. These methods often rely on the reaction of a hydrazine-containing compound with a suitable three-carbon synthon.

Cyclocondensation Reactions Involving Hydrazines and Nitriles

A prevalent and versatile method for the synthesis of 3-aminopyrazoles is the cyclocondensation of hydrazines with β-ketonitriles. chim.itnih.gov This reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, leading to the formation of the 5-aminopyrazole ring, which is a tautomer of 3-aminopyrazole (B16455). nih.gov The reaction mechanism is outlined below:

Reaction Scheme: Cyclocondensation of β-Ketonitrile with Hydrazine

In this representation, R denotes a substituent.

The regioselectivity of the reaction, particularly when using substituted hydrazines, is influenced by the nucleophilicity of the hydrazine's nitrogen atoms and the electrophilicity of the carbonyl and nitrile groups. chim.it

Another significant cyclocondensation approach involves the reaction of hydrazines with α,β-unsaturated nitriles. chim.it For instance, acrylonitriles bearing a leaving group at the α-position can react with monosubstituted hydrazines to yield 3-aminopyrazoles. chim.it Microwave-assisted conditions have been shown to promote this reaction, leading to high yields of the desired 3-aminopyrazole regioisomer. chim.it

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyrazole-3-amines in a one-pot fashion. These reactions combine three or more starting materials to form a complex product, thereby reducing the number of synthetic steps and purification procedures. researchgate.net

One such strategy involves an iodine-mediated three-component reaction for the construction of multi-substituted aminopyrazoles. tandfonline.comtandfonline.com For example, the reaction of a hydrazine, a β-ketoester, and an isothiocyanate can lead to the formation of a functionalized pyrazole-3-amine derivative. tandfonline.com These reactions often proceed through a cascade of events, including condensation, cyclization, and aromatization, to afford the final heterocyclic product.

Another MCR approach involves the reaction of enaminones, an aldehyde, and hydrazine hydrochloride in water, providing a green and sustainable route to pyrazole derivatives. The versatility of MCRs allows for the introduction of various substituents onto the pyrazole ring by simply changing the starting components.

Palladium-Catalyzed Coupling Reactions for Pyrazole Core Assembly

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of C-N and C-C bonds, and they can be applied to the synthesis of the pyrazole core. While less common for the initial ring formation of 3-aminopyrazoles compared to cyclocondensation, palladium catalysis is instrumental in the functionalization of pre-formed pyrazole rings.

For instance, a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce pyrazole derivatives. organic-chemistry.org Furthermore, palladium-catalyzed reactions can be used to direct C-H bond arylation of N-alkylpyrazoles, which, while not directly forming the 3-amino group, showcases the utility of palladium in modifying the pyrazole scaffold. nih.gov More directly, palladium-catalyzed C-N coupling reactions have been developed for the synthesis of N-arylpyrazoles from pyrazole and aryl halides, a strategy that could be adapted for the synthesis of N-substituted aminopyrazoles. acs.org

Introduction of the N1-Alkyl Moiety: Focusing on 2-Methylpentyl and Related Chains

Once the pyrazole-3-amine core is synthesized, the next crucial step is the introduction of the 2-methylpentyl group at the N1 position. This is typically achieved through N-alkylation or reductive amination protocols.

N-Alkylation and N-Arylation Strategies

Direct N-alkylation of the pyrazole ring is a common method for introducing alkyl substituents. This reaction typically involves the deprotonation of the pyrazole nitrogen with a base, followed by reaction with an alkyl halide, such as 2-methylpentyl bromide. The regioselectivity of this reaction (alkylation at N1 versus N2) can be influenced by steric hindrance and the reaction conditions.

A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles has been described involving a Mitsunobu reaction of 4-nitropyrazole with primary and secondary alcohols, followed by reduction of the nitro group. researchgate.net While this applies to a different isomer, the principle of N-alkylation is transferable. For the synthesis of 1-(2-methylpentyl)-1H-pyrazol-3-amine, a similar approach could be envisioned starting from 3-amino-1H-pyrazole or a protected version thereof.

Chan-Lam coupling reactions represent a modern approach for N-arylation and could potentially be adapted for N-alkylation, providing an alternative to traditional methods. novartis.com

Reductive Amination Protocols for Alkyl Chain Incorporation

Reductive amination offers an alternative and powerful method for the introduction of the N1-alkyl group. This two-step, one-pot process involves the reaction of a primary or secondary amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the context of synthesizing 1-(2-methylpentyl)-1H-pyrazol-3-amine, this would involve the reaction of 3-amino-1H-pyrazole with 2-methylpentanal. The resulting imine intermediate would then be reduced using a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired N1-alkylated product. This method is advantageous as it avoids the use of potentially hazardous alkyl halides. A general method for the preparation of N-alkyl and N-aryl substituted pyrazoles directly from primary amines and diketones using an electrophilic amination reagent has also been reported, highlighting the versatility of amination strategies. acs.orgnih.gov

An exploration of the synthetic pathways and functionalization strategies for 1-(2-Methylpentyl)-1H-pyrazol-3-amine and its related analogues reveals a rich field of chemical innovation. This article delves into the methodologies for creating and modifying this specific pyrazole scaffold, focusing on advanced and efficient chemical techniques.

特性

分子式 |

C9H17N3 |

|---|---|

分子量 |

167.25 g/mol |

IUPAC名 |

1-(2-methylpentyl)pyrazol-3-amine |

InChI |

InChI=1S/C9H17N3/c1-3-4-8(2)7-12-6-5-9(10)11-12/h5-6,8H,3-4,7H2,1-2H3,(H2,10,11) |

InChIキー |

FQXHIQPFMTYEFP-UHFFFAOYSA-N |

正規SMILES |

CCCC(C)CN1C=CC(=N1)N |

製品の起源 |

United States |

Advanced Spectroscopic and Chromatographic Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the precise connectivity and spatial arrangement of atoms within the 1-(2-Methylpentyl)-1h-pyrazol-3-amine molecule can be established.

The ¹H NMR spectrum of 1-(2-Methylpentyl)-1h-pyrazol-3-amine would be expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. For instance, the protons on the pyrazole (B372694) ring are expected to appear in the aromatic region of the spectrum. The protons of the 2-methylpentyl group would appear in the aliphatic region, with their chemical shifts and multiplicities dictated by their proximity to the pyrazole ring and neighboring protons. The amine (-NH₂) protons would likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The integration of the signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 1-(2-Methylpentyl)-1h-pyrazol-3-amine would give rise to a distinct signal. The carbon atoms of the pyrazole ring would resonate at lower field (higher ppm) compared to the aliphatic carbons of the 2-methylpentyl substituent. The chemical shifts of the pyrazole carbons are characteristic of aromatic heterocyclic systems nih.gov.

Table 1: Predicted ¹H NMR Spectral Data for 1-(2-Methylpentyl)-1h-pyrazol-3-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrazole-H | ~7.0-7.5 | Doublet |

| Pyrazole-H | ~5.5-6.0 | Doublet |

| NH₂ | ~3.5-5.0 | Broad Singlet |

| N-CH₂ | ~3.8-4.2 | Multiplet |

| CH (methylpentyl) | ~1.8-2.2 | Multiplet |

| CH₂ (pentyl) | ~1.2-1.6 | Multiplet |

| CH₃ (pentyl) | ~0.8-1.0 | Triplet |

Table 2: Predicted ¹³C NMR Spectral Data for 1-(2-Methylpentyl)-1h-pyrazol-3-amine

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole-C (C-NH₂) | ~150-160 |

| Pyrazole-C | ~130-140 |

| Pyrazole-CH | ~90-100 |

| N-CH₂ | ~50-60 |

| CH (methylpentyl) | ~35-45 |

| CH₂ (pentyl) | ~25-35 |

| CH₂ (pentyl) | ~20-30 |

| CH₃ (pentyl) | ~10-15 |

To definitively assign the proton and carbon signals and establish the connectivity within the 1-(2-Methylpentyl)-1h-pyrazol-3-amine molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the 2-methylpentyl chain and between the protons on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the previously assigned proton signals. For example, the proton signal for the N-CH₂ group would show a correlation to the corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between different parts of the molecule, such as linking the 2-methylpentyl group to the nitrogen atom of the pyrazole ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For 1-(2-Methylpentyl)-1h-pyrazol-3-amine (C₉H₁₇N₃), the expected monoisotopic mass would be calculated and compared to the experimentally determined value with high accuracy (typically within 5 ppm).

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of pyrazole derivatives is influenced by the nature and position of substituents tandfonline.comtandfonline.com. Common fragmentation pathways for N-alkylpyrazoles involve cleavage of the N-alkyl bond and fragmentation of the alkyl chain itself. The pyrazole ring can also undergo characteristic ring-opening and fragmentation, providing further confirmation of the core structure researchgate.netresearchgate.net.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 1-(2-Methylpentyl)-1h-pyrazol-3-amine would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹ mdpi.comresearchgate.netnih.govresearchgate.net. The C-H stretching vibrations of the aliphatic 2-methylpentyl group would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. The N-H bending vibration of the amine group would likely be found around 1600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 1-(2-Methylpentyl)-1h-pyrazol-3-amine

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| N-H Bend (Amine) | ~1600 |

| C=N, C=C Stretch (Pyrazole) | 1400-1600 |

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile compounds. For a compound like 1-(2-Methylpentyl)-1h-pyrazol-3-amine, GC-MS analysis would provide information on its purity by separating it from any volatile impurities. The retention time in the gas chromatogram is a characteristic of the compound under specific analytical conditions. The coupled mass spectrometer provides a mass spectrum of the eluting compound, confirming its identity. The fragmentation pattern observed in the mass spectrum can be compared to known fragmentation patterns of pyrazole derivatives to support the structural assignment researchgate.netmdpi.com. In some cases, derivatization may be necessary to increase the volatility of the analyte for GC-MS analysis acs.org.

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the assessment of purity and the study of retention behavior of pharmaceutical compounds and research chemicals, including N-substituted pyrazole derivatives like 1-(2-Methylpentyl)-1h-pyrazol-3-amine. In a research context, establishing a robust HPLC method is critical for ensuring the quality of synthesized batches, identifying impurities, and quantifying the compound in various matrices.

A typical reversed-phase HPLC (RP-HPLC) method for a moderately polar compound such as 1-(2-Methylpentyl)-1h-pyrazol-3-amine would likely employ a C18 stationary phase. The mobile phase would be a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The retention time of the compound is a key parameter, influenced by factors including the mobile phase composition, flow rate, and column temperature.

Detailed Research Findings:

The retention time is a direct consequence of the analyte's interaction with both the stationary and mobile phases. For 1-(2-Methylpentyl)-1h-pyrazol-3-amine, the non-polar 2-methylpentyl group will have a strong affinity for the C18 stationary phase, while the polar pyrazol-3-amine moiety will interact more with the aqueous component of the mobile phase. By systematically varying the percentage of the organic modifier, the retention time can be optimized to achieve good separation from potential impurities.

Below is an interactive data table illustrating the effect of mobile phase composition on the retention time of a compound with structural similarities to 1-(2-Methylpentyl)-1h-pyrazol-3-amine.

| Acetonitrile (%) | Water (%) | Flow Rate (mL/min) | Retention Time (min) |

| 50 | 50 | 1.0 | 12.5 |

| 60 | 40 | 1.0 | 8.2 |

| 70 | 30 | 1.0 | 5.1 |

| 80 | 20 | 1.0 | 3.4 |

This data is illustrative and represents typical behavior for a compound of this nature in RP-HPLC.

UV-Visible Spectroscopy for Electronic Transitions and Binding Interactions

UV-Visible spectroscopy is a valuable tool for characterizing the electronic structure of molecules containing chromophores. The pyrazole ring in 1-(2-Methylpentyl)-1h-pyrazol-3-amine is an aromatic heterocycle and therefore possesses a π-electron system that gives rise to characteristic electronic transitions in the UV region of the electromagnetic spectrum.

The UV spectrum of pyrazole itself exhibits strong absorption bands typically below 220 nm, which are attributed to π → π* transitions. nih.gov The introduction of substituents on the pyrazole ring can cause a shift in the absorption maximum (λmax) and a change in the molar absorptivity (ε). The amino group (-NH2) at the 3-position is an auxochrome, which can interact with the π-system of the pyrazole ring through its lone pair of electrons. This interaction can lead to a bathochromic shift (a shift to longer wavelengths) of the π → π* transition. The 2-methylpentyl group at the 1-position is an alkyl group and is not expected to significantly influence the electronic transitions of the pyrazole chromophore.

Detailed Research Findings:

Specific UV-Visible spectroscopic data for 1-(2-Methylpentyl)-1h-pyrazol-3-amine is not extensively documented. However, studies on related pyrazole derivatives provide insight into their expected spectral properties. For example, the gas-phase UV absorption spectrum of the parent pyrazole shows a strong absorption band between 200-240 nm. nih.gov The absorption intensity of pyrazole is noted to be significantly higher than that of 1H-1,2,3-triazole, indicating the influence of the heterocyclic ring structure on the electronic transitions. nih.gov

UV-Visible spectroscopy can also be employed to study binding interactions between the compound and biological macromolecules or metal ions. Changes in the absorption spectrum, such as a shift in λmax or a change in molar absorptivity upon the addition of a binding partner, can provide evidence of complex formation. researchgate.net

The following interactive data table presents hypothetical UV-Visible absorption data for 1-(2-Methylpentyl)-1h-pyrazol-3-amine in a common solvent like ethanol, based on the known spectra of similar pyrazole compounds.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition |

| Ethanol | ~225 | ~8,000 | π → π |

| Ethanol | ~270 | ~1,500 | n → π |

This data is illustrative and based on the expected spectroscopic behavior of aminopyrazole derivatives.

Structure Activity/property Relationship Sar/spr Studies of 1 2 Methylpentyl 1h Pyrazol 3 Amine Analogues

Influence of N1-Substitution on Molecular Recognition and Biological Interactions

The substituent at the N1 position of the pyrazole (B372694) ring plays a pivotal role in defining the molecule's steric and electronic properties, which in turn governs its ability to interact with biological macromolecules. The nature of this substituent can significantly modulate binding affinity, selectivity, and pharmacokinetic properties.

The N1-substituent, such as the 2-methylpentyl group, is critical for establishing specific interactions within a receptor's binding pocket. Research on various pyrazole derivatives has shown that modifying the length and branching of the N1-alkyl chain can have profound effects on biological activity.

Generally, increasing the length of a lipophilic alkyl chain can enhance binding affinity, often attributed to improved hydrophobic interactions with nonpolar regions of a binding site. For instance, studies on certain pyrazole series have demonstrated that lengthening an aliphatic chain can lead to higher biological activity. nih.gov However, this trend is not always linear; once an optimal length is reached, further increases can lead to steric hindrance, reducing or abolishing activity. nih.gov

Branching within the alkyl chain, as seen in the 2-methylpentyl group, introduces specific steric and conformational constraints. This can be advantageous, as it may orient the molecule into a more favorable conformation for binding. The bulkiness of the N1-substituent influences the regioselectivity of its synthesis and its final orientation. lookchem.com In some cases, bulky N-substitutions, such as a phenyl group, have been shown to decrease activity compared to unsubstituted or smaller alkyl-substituted analogues, highlighting the sensitivity of the target receptor to steric bulk at this position. nih.gov The 2-methylpentyl group represents a balance between lipophilicity and steric bulk that can be optimized for specific targets. For example, in cannabinoid receptor antagonists, increasing the bulk of substituents in a similar region was associated with increased receptor affinity up to a certain point. nih.gov

| N1-Substituent Modification | General Effect on Biological Activity | Potential Rationale | Reference |

|---|---|---|---|

| Increased Alkyl Chain Length | Often increases potency to an optimal point | Enhanced hydrophobic interactions | nih.gov |

| Excessive Alkyl Chain Length | Decreased potency | Steric hindrance in the binding pocket | nih.gov |

| Introduction of Branching (e.g., 2-Methylpentyl) | Can increase or decrease potency depending on the target | Induces specific conformations; introduces steric bulk | lookchem.com |

| Bulky Aromatic Groups (e.g., Phenyl) | May decrease activity compared to smaller groups | Unfavorable steric interactions | nih.gov |

The 2-methylpentyl group, with its chiral center and flexible chain, can lead to a variety of low-energy conformations. The specific shape adopted by the molecule is critical for its recognition by a biological target. The ability of the N1-substituent to position the pyrazole core and its other functional groups (like the 3-amino group) correctly within a binding site is a key determinant of its biological effect.

Role of the Amine Group at Position 3 on Binding Affinity and Selectivity

The amino group at the C3 position is a key pharmacophoric feature in many biologically active pyrazoles. nih.gov It serves as a crucial interaction point, often acting as a hydrogen bond donor, which can anchor the ligand into its binding site. The presence and properties of this group are frequently essential for potent biological activity. sci-hub.se

The basicity of the 3-amino group is modulated by the electronic properties of the pyrazole ring. Computational and experimental studies on 3-aminopyrazole (B16455) show a relatively planar amine group, suggesting π electron delocalization between the amine and the ring, which affects its basicity and bond lengths. mdpi.com This electronic interplay is critical for the strength and geometry of the hydrogen bonds it can form. The formation of these directed hydrogen bonds is often a driving force for the compound's binding affinity and selectivity. researchgate.netnih.gov

Modification of the 3-amino group is a common strategy in SAR studies to probe its role and to optimize interactions. Derivatization can alter the group's hydrogen bonding capacity, steric profile, and basicity. For example, converting the primary amine into secondary or tertiary amines, amides, sulfonamides, or Schiff bases can lead to significant changes in biological activity. researchgate.net

Studies involving the replacement of an amino group with various other functionalities, such as alkyl hydrazines or amides, have been used to investigate the necessity of the nitrogen heteroatom and its hydrogen-bonding capability. nih.gov In many cases, derivatization that removes the hydrogen bond donating ability of the amine leads to a significant loss of potency, confirming its critical role in molecular recognition. However, in other instances, adding a larger substituent can access new interaction points within the binding site, potentially increasing affinity.

| 3-Amine Derivative | Potential Change in Properties | Effect on Biological Interaction | Reference |

|---|---|---|---|

| Schiff Base (Imine) | Loses H-bond donor capacity; increases size | Alters binding mode; can increase or decrease activity | researchgate.net |

| Amide/Sulfonamide | Maintains one H-bond donor; adds H-bond acceptor (C=O/SO2); increases bulk | Can form additional H-bonds; may improve affinity | nih.gov |

| N-Alkylation (Secondary/Tertiary Amine) | Reduces or eliminates H-bond donor capacity; increases lipophilicity and steric bulk | Often reduces affinity if H-bond donation is critical | nih.gov |

Effects of Substitutions on the Pyrazole Ring (e.g., C4-position)

While the N1 and C3 positions are often primary points of interaction, substitutions at other positions on the pyrazole ring, such as C4 and C5, can also fine-tune the molecule's activity, selectivity, and metabolic stability. The pyrazole ring is an aromatic heterocycle, and electrophilic substitution reactions preferentially occur at the C4 position. mdpi.com

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Pyrazole-3-amines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed in drug design to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. researchgate.netmsjonline.org For pyrazole-3-amine analogues, various QSAR models have been developed to predict their therapeutic potential and guide the synthesis of more potent derivatives. These models are crucial for understanding how specific structural modifications influence the compound's efficacy.

Researchers have successfully constructed QSAR models for different series of pyrazole derivatives targeting various biological endpoints. For instance, in the development of hypoglycemic agents, models have been built using techniques like Multiple Linear Regression (MLR) and Random Forest regression. researchgate.net These models correlate molecular descriptors—numerical representations of molecular properties—with the compounds' ability to lower blood sugar levels. researchgate.net A robust QSAR model is characterized by strong statistical metrics; for example, a study on pyrazole derivatives reported an MLR model with a coefficient of determination (R²) of 0.82 and a cross-validated correlation coefficient (Q²) of 0.80, indicating good predictive power. researchgate.net

Similarly, 3-Dimensional QSAR (3D-QSAR) studies have been performed on pyrazole derivatives for their anti-inflammatory activity as cyclooxygenase-2 (COX-2) inhibitors. msjonline.orgwho.int These studies utilize descriptors that capture the 3D structural features of the molecules. One such study on tetrasubstituted pyrazole derivatives resulted in a statistically significant QSAR model with an R² of 0.835, validated by the leave-one-out method. msjonline.orgwho.int Such models are instrumental in rationalizing how substituent variations affect inhibitory activity, thereby providing a clear path for future design endeavors. msjonline.org The insights gained from these models help medicinal chemists to focus on synthesizing compounds with a higher probability of success, making the drug development process more efficient and cost-effective. msjonline.org

Below is a table summarizing the statistical validation parameters from a representative QSAR study on pyrazole derivatives.

| Model Type | Statistical Parameter | Value | Biological Activity |

| Multiple Linear Regression (MLR) | R² | 0.82 | Hypoglycemic |

| Multiple Linear Regression (MLR) | Q² | 0.80 | Hypoglycemic |

| Random Forest | R² | 0.90 | Hypoglycemic |

| Random Forest | Q² | 0.85 | Hypoglycemic |

| 3D-QSAR | r² | 0.835 | COX-2 Inhibition |

This table is generated based on data from studies on pyrazole derivatives. R² (coefficient of determination) and Q² or r² (cross-validated coefficient of determination) are measures of the model's predictive ability. researchgate.netmsjonline.org

Chemoinformatic Approaches to SAR Elucidation

Chemoinformatic approaches are essential for elucidating the Structure-Activity Relationships (SAR) of pyrazole-3-amine analogues. These computational techniques analyze how changes in the molecular structure of a compound affect its biological activity, providing critical insights for drug discovery. nih.gov By examining a series of related compounds, researchers can identify key structural features, or pharmacophores, that are responsible for their therapeutic effects.

SAR studies on pyrazole derivatives have revealed important trends for various biological activities. For example, in a study of 1-aryl-1H-pyrazole-imidazoline derivatives designed as potential agents against Trypanosoma cruzi, modifications to the aryl ring significantly influenced their potency. nih.gov The introduction of halogen (chloro, bromo) and methyl substituents at the para-position of the aryl ring led to a notable increase in trypanocidal activity. nih.gov In contrast, moving these substituents to the meta-position resulted in a significant drop in activity. nih.gov This highlights the sensitivity of the biological target to the substitution pattern on the pyrazole analogue.

Another SAR study on 4-arylazo-3,5-diamino-1H-pyrazoles, aimed at identifying anti-biofilm agents, systematically explored the effects of various substitutions. nih.gov The investigation revealed that functionalization of the amino groups on the pyrazole ring, for instance through acetylation, led to a complete loss of activity. nih.gov Similarly, N1-alkylation of the pyrazole ring with groups varying in size and electronic properties, from a small methyl group to a bulkier benzyl (B1604629) group, also resulted in inactive compounds. nih.gov These findings underscore the importance of the unsubstituted amino groups and the N1-position of the pyrazole core for maintaining biological activity in that specific series.

The detailed findings from such chemoinformatic and SAR studies are often compiled into tables to visualize the relationship between structure and activity, typically measured as IC₅₀ (half-maximal inhibitory concentration) or pIC₅₀ (-logIC₅₀).

| Compound ID | Substituent (Position) | Activity (pIC₅₀) | Target/Assay |

| 3g | para-Cl | 5.22 | T. cruzi amastigotes |

| 3j | para-Br | 5.56 | T. cruzi amastigotes |

| 3m | para-CH₃ | 5.33 | T. cruzi amastigotes |

| 3b | meta-Cl | 4.52 | T. cruzi amastigotes |

| 3k | meta-Br | 4.56 | T. cruzi amastigotes |

| 3h | C4-F | 4.19 | T. cruzi amastigotes |

| 3l | C4-OCH₃ | 4.14 | T. cruzi amastigotes |

This table presents SAR data for a series of 1-aryl-1H-pyrazole-imidazoline derivatives, demonstrating the impact of substituent position on activity against T. cruzi. A higher pIC₅₀ value indicates greater potency. nih.gov

Pre Clinical Biological Activity and Mechanistic Investigations

Ligand-Target Interaction Profiling and Receptor Binding Studies

The initial step in characterizing a new compound involves identifying its molecular targets. This is typically achieved through comprehensive screening against a panel of known biological targets, such as receptors and enzymes.

In vitro binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays measure the interaction between the ligand (the compound) and its target protein.

Kinase Interaction: Checkpoint Kinase 1 (CHK1) is a crucial regulator of the DNA damage response and a target for cancer therapy. nih.gov Studies on other pyrazole-containing molecules, such as (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, have demonstrated potent inhibitory activity against CHK1 with an IC50 value of 0.4 nM. nih.gov Such assays would be essential to determine if 1-(2-Methylpentyl)-1h-pyrazol-3-amine interacts with CHK1 or other kinases.

G protein-coupled receptors (GPCRs): GPCRs represent the largest family of cell surface receptors and are targets for a vast number of approved drugs. nih.govencyclopedia.pub Binding studies for GPCRs often utilize radioligand assays to determine a compound's affinity for specific receptor subtypes, such as histamine (B1213489) or adenosine (B11128) receptors. nih.govnih.gov For instance, studies on histamine H3 receptors have used selective radioligands to characterize the binding of new compounds. nih.gov A similar approach would be necessary to evaluate the potential interaction of 1-(2-Methylpentyl)-1h-pyrazol-3-amine with the wide array of GPCRs.

Beyond receptor binding, the inhibitory potential of a compound against specific enzymes is a key area of investigation.

Mycobacterium tuberculosis Cytochrome P450 121A1 (Mtb CYP121A1): This enzyme is essential for the viability of M. tuberculosis, making it an attractive target for new anti-tuberculosis drugs. nih.gov Research on a series of imidazole (B134444) and triazole diarylpyrazole derivatives identified compounds with significant inhibitory activity against Mtb. For example, the imidazole derivative 11f was found to be the most active in its series, with a minimum inhibitory concentration (MIC90) of 3.95–12.03 μg mL−1. nih.gov Enzyme inhibition assays for 1-(2-Methylpentyl)-1h-pyrazol-3-amine would be required to determine if it possesses similar antimycobacterial properties by targeting CYP121A1.

The table below illustrates the type of data generated from such enzyme inhibition studies for various pyrazole (B372694) derivatives against Mtb.

| Compound Class | Most Active Compound | MIC90 Range (µg/mL) | MIC90 Range (µM) |

| Imidazoles | 11f | 3.95–12.03 | 10.07–33.19 |

| Triazoles | 12b | 4.35–25.63 | 11.88–70.53 |

This table shows sample data for different pyrazole derivatives, not 1-(2-Methylpentyl)-1h-pyrazol-3-amine.

Cellular Mechanism of Action Elucidation

Once target interactions are identified, research moves to the cellular level to understand how these interactions translate into a biological response. This involves studying the compound's effect on cellular pathways and functions.

Many therapeutic agents exert their effects by modulating key cellular pathways.

DNA Damage Response: The integrity of the genome is maintained by a complex network of pathways known as the DNA damage response (DDR). nih.gov As kinases like CHK1 are central to the DDR, compounds that inhibit them can disrupt this process, a mechanism often exploited in cancer therapy. nih.gov Investigating whether 1-(2-Methylpentyl)-1h-pyrazol-3-amine affects markers of DNA damage would be a critical step in understanding its cellular activity.

Cell Cycle Regulation: The cell cycle is controlled by cyclin-dependent kinases (CDKs). nih.gov The pyrazole nucleus is a known pharmacophore that can occupy the adenine (B156593) region of the ATP binding pocket of CDKs. nih.gov Certain novel pyrazole derivatives have been shown to cause cell cycle arrest in the S and G2/M phases in cancer cell lines. nih.gov Flow cytometry analysis of cells treated with 1-(2-Methylpentyl)-1h-pyrazol-3-amine would be needed to determine its impact on cell cycle progression.

Necroptosis is a form of programmed necrosis, or inflammatory cell death. The potential for a compound to inhibit this process could have therapeutic implications in inflammatory diseases. While the provided sources focus on apoptosis and kinase inhibition, dedicated assays would be required to assess any specific anti-necroptotic activity of 1-(2-Methylpentyl)-1h-pyrazol-3-amine.

Understanding the broader impact of a compound on intracellular signaling is crucial. GPCRs, for example, transduce extracellular signals into intracellular responses through various G proteins, affecting downstream pathways that control cyclic AMP (cAMP) levels, calcium mobilization, and protein kinase C activation. encyclopedia.pubnih.gov Similarly, inhibition of kinases like CDK2 affects the phosphorylation of target proteins such as the retinoblastoma (Rb) tumor suppressor, which in turn regulates cell cycle progression. nih.gov A thorough analysis using techniques like Western blotting or reporter gene assays would be necessary to map the specific signaling transduction pathways modulated by 1-(2-Methylpentyl)-1h-pyrazol-3-amine.

Assessment of Anti-Microbial Properties in Vitro

While no direct studies on the anti-microbial properties of 1-(2-Methylpentyl)-1h-pyrazol-3-amine are available, the pyrazole scaffold is a well-established pharmacophore in many anti-microbial agents. nih.govmdpi.comnih.gov Various derivatives have demonstrated activity against a range of microbial pathogens. nih.govmeddocsonline.org

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a key in vitro measure of a compound's anti-microbial potency, representing the lowest concentration that prevents visible growth of a microorganism. nih.gov For pyrazole derivatives, MIC values can vary significantly based on the specific substitutions on the pyrazole ring and the target microorganism. For instance, certain novel pyrazole analogues have shown high activity against Gram-negative bacteria like E. coli with MIC values as low as 0.25 μg/mL. nih.gov Other series of pyrazole compounds have exhibited MICs in the micromolar range against strains like Staphylococcus aureus. researchgate.net

A hypothetical MIC determination for 1-(2-Methylpentyl)-1h-pyrazol-3-amine would involve standardized microdilution or agar (B569324) dilution methods, testing a range of concentrations against various bacterial and fungal strains.

Hypothetical MIC Data for 1-(2-Methylpentyl)-1h-pyrazol-3-amine

| Microorganism | Strain | Hypothetical MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 25923 | 16 |

| Escherichia coli | ATCC 25922 | 32 |

| Candida albicans | ATCC 90028 | >64 |

| Pseudomonas aeruginosa | ATCC 27853 | >64 |

Note: This data is purely illustrative and not based on experimental results.

Spectrum of Activity against Various Microorganisms

The spectrum of activity for a compound indicates the range of microorganisms it can inhibit. Pyrazole derivatives have demonstrated a broad spectrum of activity, including antibacterial and antifungal properties. researchgate.netmdpi.com Some exhibit potent effects against Gram-positive bacteria, while others are more effective against Gram-negative strains. nih.govmdpi.com For example, certain pyrazole-containing compounds have shown significant activity against Bacillus subtilis. mdpi.com Antifungal activity has also been reported, with some derivatives showing efficacy against species like Aspergillus niger. nih.gov The specific spectrum of activity for 1-(2-Methylpentyl)-1h-pyrazol-3-amine would need to be determined experimentally.

Pre-clinical Metabolic Stability and Biotransformation Studies (in vitro)

The metabolic stability of a compound is a critical parameter in drug discovery, influencing its pharmacokinetic profile. researchgate.net In vitro models, such as liver microsomes and hepatocytes, are commonly used to assess this. semanticscholar.org

Microsomal Stability and Identification of Major Metabolites

Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and are a standard tool for evaluating the metabolic stability of new chemical entities. evotec.com The stability of a compound is typically measured by its half-life (t½) in the presence of microsomes and NADPH, a necessary cofactor for CYP-mediated reactions. nih.gov Compounds with high microsomal stability are generally cleared more slowly in vivo. nih.gov

For a compound like 1-(2-Methylpentyl)-1h-pyrazol-3-amine, the primary sites of metabolism would likely be the alkyl chain and the pyrazole ring. Potential metabolic pathways could include hydroxylation of the methylpentyl group or oxidation of the pyrazole ring. Identification of major metabolites would be carried out using techniques like liquid chromatography-mass spectrometry (LC-MS).

Hypothetical Microsomal Stability Data

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 15.4 |

| Rat | 25 | 27.7 |

| Mouse | 18 | 38.5 |

Note: This data is purely illustrative and not based on experimental results.

Enzymatic Pathways Involved in Biotransformation

The biotransformation of many drugs is primarily mediated by CYP enzymes. nih.gov To identify the specific CYP isozymes responsible for the metabolism of a compound, recombinant human CYP enzymes are often used in in vitro assays. This helps in predicting potential drug-drug interactions. Other enzymatic pathways, such as those involving flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs), could also contribute to the biotransformation of pyrazole derivatives.

Investigation of Anti-proliferative Effects on Cancer Cell Lines (excluding clinical data)

The pyrazole nucleus is a common feature in many compounds with anti-proliferative activity against various cancer cell lines. srrjournals.commdpi.com These compounds can exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.gov

The anti-proliferative effects of 1-(2-Methylpentyl)-1h-pyrazol-3-amine would be evaluated in vitro using a panel of human cancer cell lines. The 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%, is a standard measure of cytotoxic potency. For instance, some novel pyrazole derivatives have demonstrated potent cytotoxicity against triple-negative breast cancer cells. researchgate.net Other studies have shown that certain 5-aminopyrazole derivatives can suppress the growth of specific cancer cell lines. nih.gov

Hypothetical Anti-proliferative Activity (IC50) Data

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| HCT116 | Colorectal Carcinoma | 25.8 |

| A549 | Lung Carcinoma | >50 |

| HeLa | Cervical Adenocarcinoma | 18.2 |

Note: This data is purely illustrative and not based on experimental results.

Cell Viability and Growth Inhibition Assays

There is no published data from cell viability or growth inhibition assays for 1-(2-Methylpentyl)-1h-pyrazol-3-amine. Therefore, no data tables or detailed research findings can be presented.

Induction of Apoptosis or Other Cell Death Mechanisms

There is no published data detailing the ability of 1-(2-Methylpentyl)-1h-pyrazol-3-amine to induce apoptosis or other cell death mechanisms. As a result, no data tables or specific mechanistic insights can be provided.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Current time information in Edmonton, CA. In drug discovery, this is often used to predict the binding of a small molecule ligand to the active site of a target protein.

For 1-(2-Methylpentyl)-1h-pyrazol-3-amine, molecular docking studies can be hypothetically performed against various protein targets to predict its binding modes and estimate its binding affinity. The pyrazole (B372694) scaffold is a common motif in molecules targeting a range of proteins, including kinases and enzymes. The docking process involves placing the ligand in the binding site of the protein and calculating a "docking score," which is an estimation of the binding free energy. Lower binding energy values typically indicate a more stable protein-ligand complex.

A hypothetical docking study of 1-(2-Methylpentyl)-1h-pyrazol-3-amine into a protein active site would likely show the pyrazole ring and its amine substituent forming key interactions, while the 2-methylpentyl group explores hydrophobic pockets within the binding site. The binding affinity would be influenced by the sum of all interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 1: Hypothetical Docking Results for 1-(2-Methylpentyl)-1h-pyrazol-3-amine with a Generic Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki, µM) | 1.2 |

| Number of Hydrogen Bonds | 3 |

| Interacting Hydrophobic Residues | LEU, VAL, ILE |

Note: The data in this table is illustrative and not based on published experimental results for this specific compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure, geometry, and reactivity of molecules. Current time information in Edmonton, CA.

DFT calculations can be used to determine the most stable three-dimensional conformation (optimized geometry) of 1-(2-Methylpentyl)-1h-pyrazol-3-amine. These calculations solve the Schrödinger equation for the molecule, providing information about bond lengths, bond angles, and dihedral angles. The optimized geometry corresponds to the lowest energy state of the molecule in the gas phase or in a simulated solvent environment.

Table 2: Calculated Geometric Parameters for a Pyrazole Derivative using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-N2 | 1.35 | - |

| N2-C3 | 1.33 | - |

| C3-C4 | 1.42 | - |

| C4-C5 | 1.38 | - |

| C5-N1 | 1.36 | - |

| N1-N2-C3 | - | 111.5 |

| N2-C3-C4 | - | 105.0 |

| C3-C4-C5 | - | 107.5 |

Note: This data is representative of typical pyrazole ring geometries and not specific to 1-(2-Methylpentyl)-1h-pyrazol-3-amine.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For 1-(2-Methylpentyl)-1h-pyrazol-3-amine, the HOMO is likely to be localized on the electron-rich pyrazole ring and the amino group, while the LUMO would be distributed over the pyrazole ring.

Table 3: Representative FMO Energies for a Pyrazole Derivative

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and typical for pyrazole derivatives.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on a molecule. It is useful for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are important for understanding intermolecular interactions, particularly in biological systems. For 1-(2-Methylpentyl)-1h-pyrazol-3-amine, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating their role as hydrogen bond acceptors. The hydrogen atoms of the amino group would exhibit positive potential, marking them as hydrogen bond donor sites. The aliphatic 2-methylpentyl chain would have a largely neutral potential.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

The study of pyrazole derivatives often employs MD simulations to understand their binding stability within the active sites of proteins. nih.govnih.gov A simulation for 1-(2-Methylpentyl)-1H-pyrazol-3-amine would typically involve placing the molecule in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms over a series of time steps. This process generates a trajectory of the molecule's movements, revealing its preferred three-dimensional structures (conformations) and the transitions between them.

Key areas of investigation using MD simulations include:

Conformational Flexibility: The 2-methylpentyl side chain can adopt numerous conformations. MD simulations can identify the most energetically favorable shapes and the flexibility of this chain, which is crucial for how the molecule fits into a binding pocket.

Solvent Interactions: The simulations can detail how the molecule interacts with surrounding water molecules, which affects its solubility and thermodynamic properties.

Binding Stability: When docked into a target protein, MD simulations can assess the stability of the binding pose. nih.gov By analyzing the interactions (like hydrogen bonds and hydrophobic contacts) over the simulation time, researchers can predict the binding affinity and residence time of the compound. Studies on similar pyrazole-containing compounds have successfully used MD simulations to explore the most likely binding modes with their targets. nih.gov

The results from these simulations are vital for rational drug design, helping to refine the structure of the molecule to improve its interaction with a specific biological target. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound, providing an early indication of its potential as a drug candidate. semanticscholar.orgnih.gov This process is crucial for filtering out compounds that are likely to fail in later stages of development due to poor ADME profiles. johnshopkins.edu For 1-(2-Methylpentyl)-1H-pyrazol-3-amine, various physicochemical and ADME parameters can be calculated using specialized software and web servers. semanticscholar.orgnih.gov

These predictive studies are routinely performed on pyrazole derivatives to assess their viability. johnshopkins.eduresearchgate.net The predictions are based on the molecule's structure and are compared against established ranges for known drugs.

Below is an illustrative table of predicted ADME properties that would be typical for a compound like 1-(2-Methylpentyl)-1H-pyrazol-3-amine.

| Property | Predicted Value (Illustrative) | Acceptable Range for Oral Drugs | Significance |

| Molecular Weight ( g/mol ) | 181.28 | < 500 | Influences absorption and distribution. |

| LogP (Octanol/Water) | 2.5 | < 5 | Measures lipophilicity, affecting solubility and permeability. |

| Hydrogen Bond Donors | 1 | ≤ 5 | Influences binding and solubility. |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Influences binding and solubility. |

| Caco-2 Permeability (logPapp) | > -5.15 cm/s | > -5.15 cm/s | Predicts intestinal absorption. |

| Blood-Brain Barrier (BBB) Permeability | High | - | Indicates potential for CNS activity. |

| CYP2D6 Inhibitor | No | No | Predicts potential for drug-drug interactions. |

Note: The values in this table are representative examples for a molecule of this class and are not based on experimental data for this specific compound.

Beyond basic ADME properties, computational models are used to assess the "druglikeness" and "ligand efficiency" of a compound. researchgate.net Druglikeness models evaluate whether a compound possesses features common in known drugs, often based on rules like Lipinski's Rule of Five. researchgate.net For 1-(2-Methylpentyl)-1H-pyrazol-3-amine, these calculations would confirm its suitability as a potential oral drug candidate.

Ligand Efficiency (LE) is a metric used to measure the binding energy of a compound per heavy atom. It helps in selecting compounds that have a high binding affinity relative to their size, which is a desirable trait in lead optimization.

LE is calculated as: LE = (ΔG) / N Where ΔG is the binding free energy and N is the number of non-hydrogen atoms.

A higher LE value is generally preferred. The table below illustrates how ligand efficiency metrics could be evaluated for this compound, assuming a hypothetical binding affinity.

| Metric | Formula | Hypothetical Value | Interpretation |

| Molecular Weight (MW) | - | 181.28 Da | - |

| Binding Affinity (Ki) | - | 100 nM | A measure of how tightly the ligand binds to the target. |

| Binding Free Energy (ΔG) | ΔG = RTln(Ki) | -9.54 kcal/mol | The energy associated with the binding event. |

| Ligand Efficiency (LE) | -1.4 * (pKi / N) | 0.45 | A value > 0.3 is often considered favorable. |

Note: Binding affinity and derived metrics are hypothetical and for illustrative purposes.

These computational assessments are integral to modern drug discovery, allowing for the efficient prioritization of compounds for further study. nih.gov

Virtual Screening and De Novo Design of Novel 1-(2-Methylpentyl)-1H-pyrazol-3-amine Analogues

Virtual screening and de novo design are computational techniques used to identify and create novel compounds with desired biological activity. chemmethod.comnih.gov

Virtual Screening involves searching large libraries of chemical compounds to find molecules that are predicted to bind to a specific biological target. chemmethod.comresearchgate.net If 1-(2-Methylpentyl)-1H-pyrazol-3-amine were identified as a "hit" compound, its structure would be used as a template in a similarity search or as a query for pharmacophore modeling. Researchers would screen databases like PubChem or ZINC for commercially available or synthetically accessible compounds that share key structural features, potentially leading to the discovery of more potent analogues. researchgate.net

De Novo Design is a more creative computational approach where novel molecular structures are built from scratch. chemmethod.com Using the 1-(2-Methylpentyl)-1H-pyrazol-3-amine scaffold as a starting point, algorithms can "grow" new functional groups or modify the existing structure within the constraints of a target's binding site. This allows for the exploration of novel chemical space and the design of completely new molecules that retain the essential binding characteristics of the original scaffold but may have improved properties. This strategy has been proposed for the discovery of novel pyrazole-based therapeutics. nih.gov

Both approaches accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, focusing resources on the most promising candidates. nih.gov

Future Research Directions and Translational Perspectives Academic Focus

The pyrazole (B372694) scaffold is a cornerstone in medicinal chemistry and drug discovery, valued for its versatile biological activities and synthetic tractability. globalresearchonline.netresearchgate.net The specific compound, 1-(2-Methylpentyl)-1H-pyrazol-3-amine, serves as a representative model for exploring future academic research avenues. These directions focus on refining the chemical properties of pyrazole derivatives, discovering novel biological applications, and leveraging cutting-edge technologies to accelerate research and development.

Q & A

Q. What are the optimal synthetic routes for 1-(2-methylpentyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: React 3-aminopyrazole with 2-methylpentyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours .

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Critical Parameters: - Temperature control (±2°C) to avoid side reactions.

- Solvent polarity adjustments to improve yield (e.g., acetonitrile for better solubility of intermediates) .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a multi-technique approach:

Q. What are the key physicochemical properties relevant to experimental design?

Q. How can computational methods resolve contradictions in reported bioactivity data?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density distributions to predict reactive sites (e.g., pyrazole N-atoms) and correlate with experimental binding assays .

- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Compare docking scores (ΔG values) across studies to identify consensus binding modes .

- Orthogonal Assays: Validate conflicting results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction?

Methodological Answer:

Q. How do structural modifications influence its interaction with biological targets?

Comparative Analysis:

Q. How should researchers address discrepancies in NMR spectral data across studies?

Methodological Answer:

- Variable Temperature NMR: Detect dynamic processes (e.g., rotational isomerism in the 2-methylpentyl group) that cause peak splitting .

- Deuterated Solvents: Use DMSO-d₆ to resolve exchangeable proton ambiguities.

- 2D NMR (COSY, HSQC): Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Research Gaps and Future Directions

- Target Identification: Use CRISPR-Cas9 screening to map novel biological targets .

- In Vivo Pharmacokinetics: Employ LC-MS/MS to quantify plasma concentrations in rodent models .

- Structure-Activity Relationships (SAR): Synthesize analogs with fluorinated chains to study electronic effects on binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。